6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate 6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988496
InChI: InChI=1S/C29H27NO7/c1-4-21-15-23-25(35-19(3)27(26(23)31)36-22-13-9-6-10-14-22)16-24(21)37-28(32)18(2)30-29(33)34-17-20-11-7-5-8-12-20/h5-16,18H,4,17H2,1-3H3,(H,30,33)/t18-/m0/s1
SMILES:
Molecular Formula: C29H27NO7
Molecular Weight: 501.5 g/mol

6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate

CAS No.:

Cat. No.: VC14988496

Molecular Formula: C29H27NO7

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate -

Specification

Molecular Formula C29H27NO7
Molecular Weight 501.5 g/mol
IUPAC Name (6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C29H27NO7/c1-4-21-15-23-25(35-19(3)27(26(23)31)36-22-13-9-6-10-14-22)16-24(21)37-28(32)18(2)30-29(33)34-17-20-11-7-5-8-12-20/h5-16,18H,4,17H2,1-3H3,(H,30,33)/t18-/m0/s1
Standard InChI Key PUFWEEJFIJURSZ-SFHVURJKSA-N
Isomeric SMILES CCC1=CC2=C(C=C1OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=CC=C4)C
Canonical SMILES CCC1=CC2=C(C=C1OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=CC=C4)C

Introduction

The compound 6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic molecule with a specific stereochemistry indicated by the "(2S)" designation. It belongs to a class of compounds known for their potential applications in pharmaceutical and chemical research. This compound is part of a broader category of chromene derivatives, which have been studied for various biological activities.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the chromene ring and the introduction of the phenoxy and benzyloxy carbamate groups. While specific synthesis details for this exact compound are not readily available, similar chromene derivatives are often prepared through condensation reactions followed by functional group modifications.

Biological Activity and Applications

Chromene derivatives have been studied for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The specific biological activity of 6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate would depend on its structural features and functional groups.

Data Tables

PropertyDescription
Molecular FormulaC29H27NO6
Molecular WeightCalculated based on formula
SolubilityNot specified
StabilityNot specified
Biological ActivityPotential applications in pharmaceutical research

Research Findings and Future Directions

Research on chromene derivatives continues to explore their potential in medicinal chemistry. Future studies on 6-Ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate could focus on its synthesis optimization, biological activity screening, and potential applications in drug development.

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